7-Fluoro-5-methoxyisoquinolin-1-OL
Description
7-Fluoro-5-methoxyisoquinolin-1-OL is a fluorinated isoquinoline derivative characterized by a hydroxyl group at position 1, a methoxy group at position 5, and a fluorine atom at position 5. Its molecular formula is $ \text{C}{10}\text{H}8\text{FNO}_2 $, with a molecular weight of 193.18 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive isoquinoline alkaloids, which are known for their roles in targeting neurological and inflammatory pathways.
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
7-fluoro-5-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8FNO2/c1-14-9-5-6(11)4-8-7(9)2-3-12-10(8)13/h2-5H,1H3,(H,12,13) |
InChI Key |
CYZUERHDVGDILO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CNC2=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 7-Fluoro-5-methoxyisoquinolin-1-OL, a comparison with structurally analogous compounds is essential. Below is a data-driven analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | $ \text{C}{10}\text{H}8\text{FNO}_2 $ | 193.18 | 1.2 | ~0.5 (Water) | -OH, -OCH₃, -F |
| 5-Methoxyisoquinolin-1-OL | $ \text{C}{10}\text{H}9\text{NO}_2 $ | 175.18 | 0.8 | ~1.2 (Water) | -OH, -OCH₃ |
| 7-Chloro-5-methoxyisoquinoline | $ \text{C}{10}\text{H}8\text{ClNO}_2 $ | 209.63 | 1.5 | ~0.3 (Water) | -OCH₃, -Cl |
| Isoquinoline | $ \text{C}9\text{H}7\text{N} $ | 129.16 | 2.1 | ~5.0 (Ethanol) | None (Parent structure) |
*LogP: Partition coefficient (octanol/water).
Key Findings :
Fluorine Substitution: The addition of fluorine at position 7 in this compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 5-Methoxyisoquinolin-1-OL) due to reduced oxidative degradation . However, this substitution slightly increases lipophilicity (LogP = 1.2 vs.
Hydroxyl Group Impact: The presence of the -OH group at position 1 improves aqueous solubility relative to halogenated analogs like 7-Chloro-5-methoxyisoquinoline, though solubility remains low in pure water.
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